Thioxo vs. Oxo: Differential Enzyme Inhibition Kinetics Against Dipeptidyl Peptidase II (DP II)
In a direct comparative study of thioxo amino acid pyrrolidides versus their oxygen analogs, thioxylation of the amide bond produced a substantial enhancement in inhibitory potency against dipeptidyl peptidase II (DP II). Xaa-ψ[CS-N]-Pyrr derivatives demonstrated improved Ki values relative to Xaa-Pyrr, whereas the opposite trend was observed for dipeptidyl peptidase IV (DP IV) and prolyl oligopeptidase (POP), highlighting enzyme-specific selectivity modulation by the thioxo moiety [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for DP II |
|---|---|
| Target Compound Data | Xaa-ψ[CS-N]-Pyrr derivatives: Ki in upper nanomolar range (≤10⁻⁷ M) for DP II |
| Comparator Or Baseline | Xaa-Pyrr (oxo analogs): Ki in micromolar range for DP II |
| Quantified Difference | Thioxo analogs exhibit >10-fold lower Ki (higher potency) for DP II than oxo analogs |
| Conditions | In vitro enzyme inhibition assays using recombinant DP II, DP IV, POP, and APP isolated from various sources; competitive inhibition kinetics measured at 37°C with fluorogenic substrates |
Why This Matters
Procurement of the thioxo scaffold enables access to DP II-selective inhibitors with submicromolar potency, whereas the oxo analog would require higher concentrations and may lack selectivity.
- [1] Stöckel-Maschek A, Stiebitz B, Koelsch R, Neubert K. Thioxo amino acid pyrrolidides and thiazolidides: new inhibitors of proline specific peptidases. Biochim Biophys Acta. 2000 Jun 15;1479(1-2):15-31. doi: 10.1016/s0167-4838(00)00054-6. View Source
